molecular formula C15H18BNO2 B14080740 (3-(tert-Butyl)-5-(pyridin-3-yl)phenyl)boronic acid

(3-(tert-Butyl)-5-(pyridin-3-yl)phenyl)boronic acid

Cat. No.: B14080740
M. Wt: 255.12 g/mol
InChI Key: OQZXRFKWOGEREV-UHFFFAOYSA-N
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Description

(3-(tert-Butyl)-5-(pyridin-3-yl)phenyl)boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(tert-Butyl)-5-(pyridin-3-yl)phenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boronic ester or boronic acid under palladium-catalyzed conditions. A common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of boronic acids often involves large-scale Suzuki-Miyaura cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (3-(tert-Butyl)-5-(pyridin-3-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Phenol derivatives.

    Reduction: Borane derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry: (3-(tert-Butyl)-5-(pyridin-3-yl)phenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: Boronic acids are explored for their potential as enzyme inhibitors, particularly protease inhibitors, due to their ability to form reversible covalent bonds with active site serine residues.

Medicine: Boronic acid derivatives are investigated for their potential in drug development, including anticancer and antibacterial agents.

Industry: In the industrial sector, boronic acids are used in the synthesis of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of (3-(tert-Butyl)-5-(pyridin-3-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophiles. This property is particularly useful in enzyme inhibition, where the boronic acid group can interact with active site residues, leading to the inhibition of enzyme activity.

Comparison with Similar Compounds

  • Phenylboronic acid
  • Pyridinylboronic acid
  • tert-Butylboronic acid

Comparison: (3-(tert-Butyl)-5-(pyridin-3-yl)phenyl)boronic acid is unique due to the presence of both a pyridine ring and a tert-butyl group, which can influence its reactivity and binding properties. Compared to phenylboronic acid, it has enhanced stability and specificity in certain reactions.

Properties

Molecular Formula

C15H18BNO2

Molecular Weight

255.12 g/mol

IUPAC Name

(3-tert-butyl-5-pyridin-3-ylphenyl)boronic acid

InChI

InChI=1S/C15H18BNO2/c1-15(2,3)13-7-12(8-14(9-13)16(18)19)11-5-4-6-17-10-11/h4-10,18-19H,1-3H3

InChI Key

OQZXRFKWOGEREV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C(C)(C)C)C2=CN=CC=C2)(O)O

Origin of Product

United States

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